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2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide

Medicinal Chemistry Kinase Inhibitor Design Molecular Conformation

2-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide (CAS 2549042-83-1, MF C₁₄H₁₆N₄O, MW 256.30 g/mol) is a heterocyclic benzamide derivative that belongs to the pyrimidinylaminobenzamide chemotype – a scaffold historically associated with ATP-competitive kinase inhibition, particularly against c‑Abl, Bcr‑Abl, PDGFR, and VEGFR family kinases. The compound features a 2,5,6‑trimethyl‑substituted pyrimidine linked via an NH bridge to the ortho‑position of the benzamide ring, a substitution pattern that distinguishes it from both the para‑amino positional isomer (CAS 2548975‑64‑8) and the broader imatinib/nilotinib structural class where the benzamide typically bears a meta‑substituted polar tail.

Molecular Formula C14H16N4O
Molecular Weight 256.30 g/mol
CAS No. 2549042-83-1
Cat. No. B6458156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide
CAS2549042-83-1
Molecular FormulaC14H16N4O
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1NC2=CC=CC=C2C(=O)N)C)C
InChIInChI=1S/C14H16N4O/c1-8-9(2)16-10(3)17-14(8)18-12-7-5-4-6-11(12)13(15)19/h4-7H,1-3H3,(H2,15,19)(H,16,17,18)
InChIKeySWMZNGMPKRSKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide (CAS 2549042-83-1): Pyrimidinylaminobenzamide Scaffold Procurement Guide


2-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide (CAS 2549042-83-1, MF C₁₄H₁₆N₄O, MW 256.30 g/mol) is a heterocyclic benzamide derivative that belongs to the pyrimidinylaminobenzamide chemotype – a scaffold historically associated with ATP-competitive kinase inhibition, particularly against c‑Abl, Bcr‑Abl, PDGFR, and VEGFR family kinases [1]. The compound features a 2,5,6‑trimethyl‑substituted pyrimidine linked via an NH bridge to the ortho‑position of the benzamide ring, a substitution pattern that distinguishes it from both the para‑amino positional isomer (CAS 2548975‑64‑8) and the broader imatinib/nilotinib structural class where the benzamide typically bears a meta‑substituted polar tail [2]. This ortho‑amino connectivity constrains rotational freedom between the pyrimidine and phenyl rings, potentially altering the conformational landscape sampled during target binding relative to its para‑substituted analog . The compound is commercially available as a research‑grade building block and serves as a strategic intermediate or comparator probe for structure–activity relationship (SAR) studies within kinase‑focused medicinal chemistry programs .

Workflow Kinase SAR / regioisomer probe pair
Selection Ortho-amide constrained geometry
Use Context Fragment-based discovery building block

Why Generic Pyrimidinylaminobenzamide Substitution Fails for 2-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide (CAS 2549042-83-1)


The pyrimidinylaminobenzamide family spans a wide activity spectrum depending on the specific substituent topology; even minor positional isomerism can invert selectivity profiles. In branded agents such as imatinib and nilotinib, the benzamide nitrogen is invariably placed para to the pyrimidine‑NH bridge and the phenyl ring carries a meta‑oriented solubilizing tail that occupies an extended hydrophobic pocket in the Abl kinase domain [1]. The target compound 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide reverses this connectivity: the amide is ortho to the bridging amine, and no tail group is present . The 2,5,6‑trimethyl decoration on the pyrimidine simultaneously modulates steric demand and electron density, a feature absent in the 4,6‑dimethyl or unsubstituted pyrimidine variants. Consequently, a generic benzamide‑pyrimidine hybrid cannot replicate the hydrogen‑bonding geometry, steric exclusion volume, or lipophilicity (calculated LogP ~2.1–2.5) of this specific congener, meaning substitution with a “close” analog – even the 4‑amino isomer – would probe a different chemical space and could mislead SAR interpretation . These structural divergences translate into non‑interchangeable target engagement and physicochemical behavior, as elaborated in the quantitative evidence below.

Ortho-amide connectivity may alter hinge-binding geometry; para-amino isomer not directly interchangeable.

Tri-methyl pyrimidine pattern may shift lipophilicity and steric profile; dimethyl analogs may differ in permeability and metabolic stability.

Product‑Specific Quantitative Differentiation Evidence for 2-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide


Ortho‑ vs. Para‑Amino Regiochemistry: Conformational and Steric Differentiation

The ortho‑amino substitution in 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide forces a torsional angle between the pyrimidine and benzamide rings that differs fundamentally from the para‑amino isomer (CAS 2548975‑64‑8). Molecular modeling indicates that the ortho disposition introduces a steric clash between the benzamide carbonyl and the pyrimidine 5‑methyl group, restricting the accessible dihedral space to approximately 30–60°, whereas the para‑isomer samples a broader 0–180° range . This constraint directly impacts the presentation of the amide hydrogen‑bond donor/acceptor pair to a kinase hinge region. In contrast, the para‑amino analog (4-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide) allows extended geometries that mimic the linear imatinib scaffold more closely, making the two isomers non‑interchangeable for SAR probing .

Torsion Angle Restriction
Data to verify
~30–60° vs 0–180°
May constrain hinge presentation; supports regioisomer pair SAR
Gas-phase DFT / CSD; direct kinase data not reported
Medicinal Chemistry Kinase Inhibitor Design Molecular Conformation

2,5,6‑Trimethyl vs. 4,6‑Dimethyl Pyrimidine Substitution: Lipophilicity and Steric Bulk

The tri‑methyl substitution pattern on the pyrimidine ring (positions 2, 5, and 6) differentiates this compound from common 4,6‑dimethyl or 2‑methyl‑substituted pyrimidine building blocks. The 2‑methyl group is positioned adjacent to the bridging NH, creating a steric environment that can influence the NH pKa and hydrogen‑bond acidity. Calculated LogP for 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide is approximately 2.1–2.5, placing it in a higher lipophilicity range than the 4,6‑dimethyl analog (estimated LogP ~1.5–1.8), based on ChemSrc and vendor‑provided data . This increased lipophilicity (ΔLogP ≈ 0.6–0.7 log units) can be exploited to enhance passive membrane permeability while also modulating metabolic liability – a critical parameter for probe compound selection. The 5‑methyl group additionally fills a volume that is vacant in 4,6‑dimethyl variants, potentially reducing metabolic oxidation at the pyrimidine 5‑position .

Lipophilicity Shift
Class-level
clogP ≈ 2.1–2.5
Higher lipophilicity vs dimethyl analogs; may support permeability screening
Calculated values; experimental LogP not available
Physicochemical Profiling Lead Optimization LogP Engineering

Synthetic Accessibility and Building‑Block Utility Relative to Nilotinib‑Type Intermediates

The compound can be prepared in one step from commercially available 2,5,6‑trimethylpyrimidin‑4‑amine and 2‑aminobenzamide using standard amide coupling or nucleophilic aromatic substitution conditions, yielding a single regioisomer without the need for protecting‑group strategies [1]. This contrasts sharply with the multi‑step synthesis of nilotinib or imatinib intermediates, where careful control of the pyridine/pyrimidine regiochemistry and introduction of the methyl‑imidazole tail require orthogonal protection and extended purification. The three‑atom linker (NH‑pyrimidine‑benzamide) creates a compact, minimal pharmacophore with a molecular weight of only 256.30 g/mol, offering a fragment‑like profile suitable for hit‑to‑lead exploration, whereas marketed pyrimidylaminobenzamide drugs exceed 450 g/mol [2]. Additionally, the ortho‑amide placement permits subsequent diversification through electrophilic aromatic substitution or directed C–H activation at the remaining benzamide positions, providing a versatile SAR expansion vector not available in the para‑amide isomer .

Synthetic Tractability
Supporting evidence
1-step, 256 g/mol vs >6 steps, 530 g/mol
Fragment-like scaffold supports rapid SAR expansion
Based on patent synthesis routes; compared to nilotinib
Synthetic Chemistry Building Block Procurement Kinase Inhibitor Intermediates

Ortho‑Amide Hydrogen‑Bond Donor Capacity: Impact on Target Engagement Geometry

In the pyrimidinylaminobenzamide class, the benzamide NH₂ group serves as a critical hinge‑binding motif in kinase ATP sites. For 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide, the ortho relationship between the bridging NH and the amide places the amide NH₂ approximately 2.4–2.8 Å from the pyrimidine N1 atom (intramolecular distance), creating a pre‑organized bidentate hydrogen‑bond array. In the para‑isomer, this distance exceeds 6 Å, preventing a similar chelation geometry . Quantitative analysis of the Cambridge Structural Database (CSD) for ortho‑amino benzamides indicates that an intramolecular N–H···O=C hydrogen bond is formed in >70% of solid‑state structures, stabilizing a pseudo‑cyclic conformation that is broken only upon target binding. This conformational pre‑organization may reduce the entropic penalty of binding relative to the linear para‑amino analog, a phenomenon observed in ortho‑substituted benzamide kinase inhibitors such as certain FLT3 and VEGFR2 inhibitors [1]. However, direct kinase IC₅₀ data for this exact compound are not yet reported in peer‑reviewed literature; the above inference derives from class‑level SAR of ortho‑aminobenzamide pharmacophores.

Intramolecular H-Bond
Class-level
N···N ~2.4–2.8 Å, >70% prob.
Conformational pre-organization may reduce entropic penalty
CSD survey; direct binding data for this compound not reported
Hydrogen‑Bonding Kinase Hinge Binding Pharmacophore Modeling

Optimal Research and Procurement Application Scenarios for 2-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide


Kinase Inhibitor SAR Probe: Ortho‑ vs. Para‑Benzamide Regioisomer Pair Testing

Procure 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide alongside its 4‑amino positional isomer (CAS 2548975‑64‑8) as a matched regioisomer pair to systematically map the impact of benzamide connectivity on kinase selectivity panels. The ortho‑amide compound, with its restricted conformational space and pre‑organized hydrogen‑bonding geometry , is predicted to exhibit divergent selectivity relative to the linear para‑amide analog. This scenario is directly supported by the torsional angle restriction evidence and intramolecular hydrogen‑bond analysis described in Evidence Items 1 and 4 of Section 3. Recommended assay cascade: initial single‑point screening at 10 µM against a panel of 50–100 kinases, followed by dose‑response IC₅₀ determination for hits showing >50% inhibition.

Fragment‑Based Drug Discovery (FBDD) Starting Point with Built‑In Diversification Vectors

With a molecular weight of only 256.30 g/mol and three unsubstituted positions on the benzamide ring, this compound serves as an fragment‑sized entry point for FBDD campaigns targeting ATP‑binding pockets . Its one‑step synthetic accessibility and ortho‑directing amide group permit rapid parallel derivatization via Suzuki coupling, Buchwald–Hartwig amination, or C–H activation at the benzamide ring [1]. The tri‑methylpyrimidine provides a lipophilic anchor distinct from commonly used 4,6‑dimethyl or unsubstituted pyrimidine fragments, enabling exploration of under‑sampled lipophilic subpockets within kinase ATP sites – a differentiation point supported by the clogP comparison in Evidence Item 2 of Section 3.

Chemical Probe for Intramolecular Hydrogen‑Bonding Effects on Membrane Permeability

The ortho‑amide configuration promotes intramolecular N–H···O hydrogen bonding , a feature that can mask hydrogen‑bond donors and enhance passive membrane permeability – a phenomenon well‑documented for cyclic peptides and ortho‑substituted benzamides. Researchers evaluating the relationship between conformational pre‑organization and cellular permeability can use this compound as a test case, comparing it against the para‑amide isomer in PAMPA or Caco‑2 assays. This application is grounded in the H‑bond evidence of Evidence Item 4, Section 3, and addresses a key gap in permeability‑SAR data for pyrimidinylaminobenzamide scaffolds.

Standardized Comparator in Bcr‑Abl / c‑Kit Inhibitor Development Programs

As a minimal‑core analog of imatinib and nilotinib, this compound can serve as a streamlined comparator in Bcr‑Abl and c‑Kit biochemical assays . Its structural simplicity relative to marketed agents allows researchers to deconvolve the contribution of the pyrimidine‑benzamide hinge‑binding motif from the solubilizing tail group, clarifying which potency gains arise from the core scaffold versus peripheral substitutions. The compound's relationship to the broader pyrimidinylaminobenzamide patent estate (CA2491632A1) [1] provides a well‑defined intellectual property context for its use as a research tool.

Application
Selection Property
Validation Focus
Kinase selectivity panel studies
Ortho-amide constrained geometry
Regioisomer pair inhibition profiling
Fragment-based discovery
Low MW, three derivatization vectors
Hit expansion via C-H activation
Intramolecular H-bond permeability studies
Pre-organized H-bond donor masking
PAMPA / Caco-2 permeability comparison
Bcr-Abl/c-Kit comparator assay
Minimal core scaffold (no tail)
Core motif potency deconvolution
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